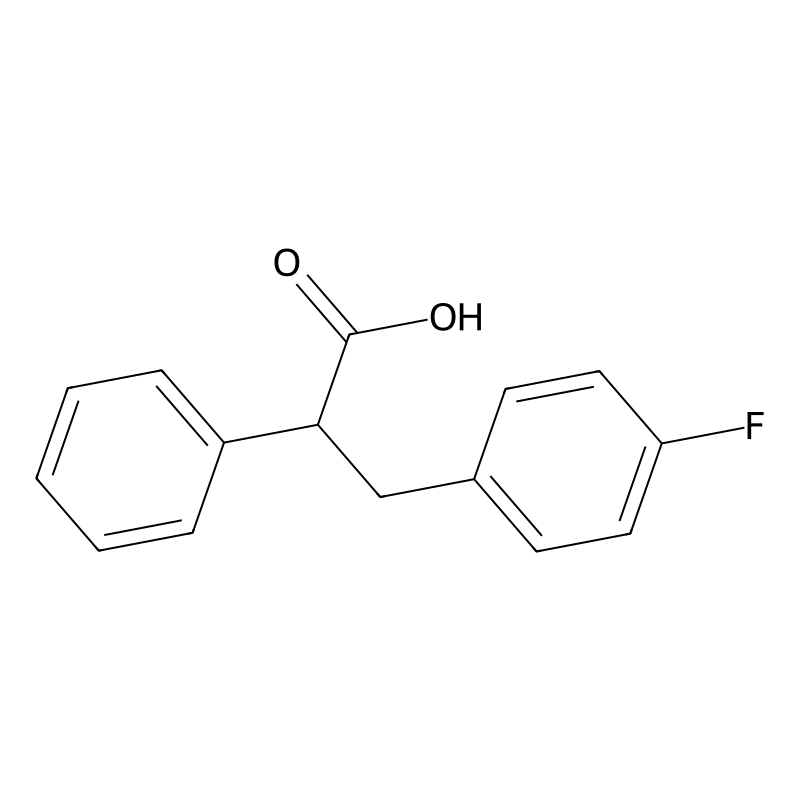3-(4-Fluorophenyl)-2-phenylpropanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential as a Building Block for Drug Discovery
The molecule possesses a carboxylic acid group and two aromatic rings. Carboxylic acids and aromatic rings are common functional groups found in many pharmaceuticals. This suggests 3-(4-Fluorophenyl)-2-phenylpropanoic acid could serve as a building block for the synthesis of more complex molecules with potential therapeutic applications [].
Fluorine Substitution and Bioactivity
The presence of a fluorine atom on one of the aromatic rings introduces a subtle change to the molecule's electronic properties. Fluorine substitution can sometimes influence the binding affinity of a molecule to biological targets, potentially leading to enhanced bioactivity []. However, further research would be needed to determine if this is the case for 3-(4-Fluorophenyl)-2-phenylpropanoic acid.
3-(4-Fluorophenyl)-2-phenylpropanoic acid is a compound characterized by its unique chemical structure, which includes a fluorinated phenyl group attached to a propanoic acid backbone. The molecular formula of this compound is C15H13FO2, and it has a molecular weight of approximately 244.26 g/mol . The presence of the fluorine atom in the para position of the phenyl ring contributes to its distinct chemical properties, enhancing its lipophilicity and potentially affecting its biological interactions.
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide.
- Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles, leading to diverse derivatives.
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.
3-(4-Fluorophenyl)-2-phenylpropanoic acid has been studied for its biological activity, particularly as a potential pharmaceutical agent. It exhibits properties that may influence metabolic pathways, specifically as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist. Research indicates that compounds with similar structures can modulate lipid metabolism and glucose homeostasis, making them candidates for treating metabolic disorders .
The synthesis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid can be achieved through several methods:
- Direct Acylation: Starting from 4-fluorobenzaldehyde and phenylacetic acid, followed by decarboxylation.
- Methylation and Hydrolysis: Utilizing dimethyl carbonate for methylation followed by hydrolysis to yield the desired acid .
- Multi-step Synthesis: Involving intermediate compounds such as oxazolines or other heterocycles that can be further modified to introduce the fluorophenyl group .
These methods highlight the versatility in synthesizing this compound while allowing for variations in yield and purity.
3-(4-Fluorophenyl)-2-phenylpropanoic acid has potential applications in:
- Pharmaceuticals: As a building block for drugs targeting metabolic diseases.
- Research: In studies related to PPAR activation and metabolic regulation.
- Chemical Industry: As an intermediate in the synthesis of agrochemicals and other fine chemicals.
Its unique properties make it valuable in developing new therapeutic agents.
Interaction studies involving 3-(4-Fluorophenyl)-2-phenylpropanoic acid have primarily focused on its binding affinity to PPAR receptors. These studies demonstrate that the compound can effectively activate these receptors, influencing gene expression related to lipid metabolism and inflammation . Additionally, its interaction with enzymes involved in metabolic pathways has been explored, indicating a broad potential for therapeutic applications.
Several compounds share structural similarities with 3-(4-Fluorophenyl)-2-phenylpropanoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 4-(4-Fluorophenyl)butyric acid | 1.00 | Longer carbon chain; potential anti-inflammatory uses |
| 3-(3-Fluorophenyl)propionic acid | 0.97 | Different fluorine position; varied biological activity |
| 2-(4-Fluoro-2-methylphenyl)acetic acid | 0.95 | Methyl substitution; altered lipophilicity |
| 3-(3,5-Difluorophenyl)propionic acid | 0.95 | Additional fluorine atoms; enhanced potency |
| 3-(4-Fluorophenyl)pentanedioic acid | 0.93 | Longer dicarboxylic structure; different reactivity |
These comparisons illustrate how variations in structure can lead to significant differences in biological activity and application potential, underscoring the importance of specific functional groups like fluorine in medicinal chemistry .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








